tert-butyl N-[5-(oxane-3-carbonyl)-1,3-thiazol-2-yl]carbamate
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Overview
Description
“tert-butyl N-[5-(oxane-3-carbonyl)-1,3-thiazol-2-yl]carbamate” is a compound with the CAS Number: 2171917-82-9 . It has a molecular weight of 312.39 and its IUPAC name is tert-butyl (5- (tetrahydro-2H-pyran-3-carbonyl)thiazol-2-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O4S/c1-14 (2,3)20-13 (18)16-12-15-7-10 (21-12)11 (17)9-5-4-6-19-8-9/h7,9H,4-6,8H2,1-3H3, (H,15,16,18) .Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature .Mechanism of Action
The mechanism of action of tert-butyl N-[5-(oxane-3-carbonyl)-1,3-thiazol-2-yl]carbamate involves the inhibition of an enzyme called 5-lipoxygenase (5-LOX). 5-LOX is involved in the production of leukotrienes, which are inflammatory molecules that have been implicated in various diseases. By inhibiting 5-LOX, this compound may have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, this compound has been shown to decrease the levels of inflammatory molecules in the blood, which may have implications in the treatment of inflammatory diseases. Additionally, this compound has been shown to increase the activity of antioxidant enzymes, which may have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using tert-butyl N-[5-(oxane-3-carbonyl)-1,3-thiazol-2-yl]carbamate in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. One limitation of using this compound is its relatively high cost, which may limit its use in certain research applications.
Future Directions
There are several future directions for the study of tert-butyl N-[5-(oxane-3-carbonyl)-1,3-thiazol-2-yl]carbamate. One area of focus is in the development of this compound-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on other biological processes. Finally, the development of more cost-effective synthesis methods for this compound may allow for its wider use in scientific research.
Synthesis Methods
The synthesis of tert-butyl N-[5-(oxane-3-carbonyl)-1,3-thiazol-2-yl]carbamate involves a multi-step process that includes the reaction of oxane-3-carbonyl chloride with thioamide, followed by the reaction with tert-butyl isocyanate. The resulting product is purified through column chromatography to obtain this compound in high purity.
Scientific Research Applications
Tert-butyl N-[5-(oxane-3-carbonyl)-1,3-thiazol-2-yl]carbamate has been studied for its potential therapeutic properties in various scientific research applications. One area of focus has been in the treatment of cancer, as this compound has been shown to inhibit the activity of an enzyme that is involved in cancer cell proliferation. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective properties.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[5-(oxane-3-carbonyl)-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(18)16-12-15-7-10(21-12)11(17)9-5-4-6-19-8-9/h7,9H,4-6,8H2,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTLXZAFJVDWHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)C2CCCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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